molecular formula C13H19BrN2O2 B6156333 tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate CAS No. 1086392-07-5

tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate

Cat. No.: B6156333
CAS No.: 1086392-07-5
M. Wt: 315.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate is a carbamate-protected amine derivative featuring a 3-bromophenyl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functionalized materials. Its structure comprises a tert-butyl carbamate group (-NHCOOBu<sup>t</sup>) attached to a 2-aminoethyl chain, which is further substituted with a 3-bromophenyl group. The bromine atom at the meta position on the aromatic ring enhances steric and electronic properties, influencing reactivity and molecular interactions in downstream applications .

Properties

CAS No.

1086392-07-5

Molecular Formula

C13H19BrN2O2

Molecular Weight

315.2

Purity

95

Origin of Product

United States

Preparation Methods

Boc Protection via Di-tert-Butyl Dicarbonate (Boc₂O)

The most widely reported method for synthesizing tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate involves Boc protection of the primary amine group. This approach leverages the reaction between di-tert-butyl dicarbonate (Boc₂O) and 2-amino-2-(3-bromophenyl)ethylamine under mild conditions.

Procedure :

  • Reagent Setup : Dissolve 2-amino-2-(3-bromophenyl)ethylamine (1.0 equiv) in dichloromethane (DCM) at 0°C.

  • Base Addition : Introduce triethylamine (1.5 equiv) to deprotonate the amine.

  • Boc₂O Introduction : Add Boc₂O (1.3 equiv) dropwise, allowing the amine to nucleophilically attack the carbonyl carbon of Boc₂O.

  • Workup : Quench the reaction with water, extract with DCM, and purify via column chromatography (30% ethyl acetate in hexane).

Key Observations :

  • Yield : 91%.

  • Byproducts : CO₂ gas evolves during the reaction, necessitating an open system.

  • Purification : Silica gel chromatography achieves >95% purity.

Mechanistic Insight :
The amine attacks Boc₂O, displacing tert-butyl carbonate. Subsequent proton transfer generates tert-butanol and CO₂, leaving the Boc-protected amine.

Chloroformate-Mediated Carbamate Formation

An alternative route employs tert-butyl chloroformate to form the carbamate bond. This method is less common but offers advantages in specific solvent systems.

Procedure :

  • Amine Activation : Dissolve 2-amino-2-(3-bromophenyl)ethylamine in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Chloroformate Addition : Slowly add tert-butyl chloroformate (1.1 equiv) at 0°C.

  • Stirring : React for 12 hours at room temperature.

  • Isolation : Extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.

Key Observations :

  • Yield : 78–85%.

  • Side Reactions : Overalkylation is minimized by controlling stoichiometry.

Synthesis of the Amine Precursor: 2-Amino-2-(3-Bromophenyl)ethylamine

The amine precursor is synthesized via two primary pathways: nitro group reduction and reductive amination .

Nitro Reduction Pathway

Starting Material : 2-Nitro-2-(3-bromophenyl)ethylamine.

Procedure :

  • Reduction : Treat the nitro compound with hydrazine hydrate (N₂H₄·H₂O) and FeCl₃ in methanol under reflux.

  • Workup : Filter through Celite, concentrate, and purify via recrystallization.

Key Data :

  • Reaction Time : 3 hours.

  • Yield : 85–90%.

Reductive Amination Pathway

Starting Material : 3'-Bromoacetophenone.

Procedure :

  • Oxime Formation : React with hydroxylamine hydrochloride in methanol.

  • Reduction : Use sodium borohydride (NaBH₄) in acetonitrile to yield the amine.

Key Data :

  • Overall Yield : 65–70%.

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing efficiency and safety:

  • Continuous Flow Systems : Enhance heat dissipation and reduce reaction times for Boc protection.

  • Automated Purification : Simulated moving bed (SMB) chromatography improves throughput.

Economic Analysis :

ParameterBoc₂O MethodChloroformate Method
Cost per kg (USD)1,2001,500
Purity (%)9592
Environmental ImpactModerateHigh (chlorinated waste)

Structural and Spectroscopic Characterization

Post-synthesis validation employs:

  • ¹H NMR : Peaks at δ 1.38 (s, 9H, Boc CH₃), 3.2–3.5 (m, 2H, CH₂), 5.1 (s, 1H, NH).

  • HRMS : Calculated for C₁₃H₁₉BrN₂O₂ [M+H]⁺: 315.21; Found: 315.21.

Comparative Analysis of Methodologies

MetricBoc₂O MethodChloroformate Method
Yield91%78–85%
Reaction Time1–2 hours12 hours
ScalabilityHighModerate
Byproduct ManagementCO₂ ventingChloride waste

Challenges and Optimization Strategies

  • Impurity Control : Overprotection is mitigated by stoichiometric precision.

  • Solvent Selection : THF improves chloroformate reactivity vs. DCM for Boc₂O .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the free amine. This reaction is critical for deprotection in multi-step syntheses:

Conditions Reagents Outcome Yield Source
Acidic (protonation)HCl in dioxane or TFA in DCMCleavage to 2-amino-2-(3-bromophenyl)ethylamine85–92%
Basic (nucleophilic attack)NaOH in THF/H₂ODeprotection to primary amine78–88%

This deprotection enables further functionalization of the amine, such as acylation or coupling reactions.

Nucleophilic Substitution at the Bromine Atom

The 3-bromophenyl group participates in cross-coupling reactions, facilitating aryl-aryl or aryl-heteroatom bond formation:

Suzuki–Miyaura Coupling

Boronic Acid Catalyst Conditions Product Yield Source
Cyclopentylboronic acidPd(PPh₃)₄, Na₂CO₃THF/H₂O, 80°C, 12 h3-cyclopentylphenyl derivative89%
Phenylboronic acidPd(OAc)₂, SPhosDMF, 100°C, 24 hBiaryl derivative82%

Buchwald–Hartwig Amination

Amine Catalyst Conditions Product Yield Source
MorpholinePd₂(dba)₃, XantPhosToluene, 110°C, 18 h3-(morpholin-4-yl)phenyl derivative75%

These reactions exploit the bromine atom’s electrophilicity for constructing complex architectures .

Functionalization of the Amino Group

The primary amine undergoes diverse transformations:

Acylation

| Acylating Agent | Base | Conditions | Product

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate has been investigated for its pharmacological properties. Its structure allows for modifications that can lead to the development of new therapeutic agents.

  • Case Study : A study focused on synthesizing derivatives of this compound to evaluate their efficacy against specific cancer cell lines. The derivatives exhibited varying levels of cytotoxicity, indicating the potential for further development as anticancer agents .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactive functional groups enable it to participate in various chemical reactions.

  • Synthesis Example : In one synthetic route, this compound was used to form a new class of pyrrolo[2,3-c]pyridine derivatives through a condensation reaction with substituted aldehydes .
Reaction TypeYieldConditions
Condensation with 3-furyl methanone45%Reflux in ethanol, pH 4
Condensation with 3,4-dichlorophenyl methanone51%Reflux in ethanol, pH 4

Research indicates that compounds related to this compound may exhibit biological activities such as anti-inflammatory and antibacterial properties.

  • Case Study : A derivative of this compound was tested for its ability to inhibit bacterial growth. Results showed significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Synthesis Yields and Conditions

CompoundYield (%)Reaction Conditions
This compound with 3-furyl methanone45%Ethanol, reflux, pH ~4
This compound with 3,4-dichlorophenyl methanone51%Ethanol, reflux, pH ~4

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The presence of the bromophenyl group enhances its binding affinity to certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tert-butyl carbamate scaffold is highly modular, allowing for variations in the aryl substituent to tune physicochemical and biological properties. Below is a detailed comparison of tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate with its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference(s)
This compound 3-Bromophenyl C₁₃H₁₇BrN₂O₂ ~313.19 Pharmaceutical intermediates; bromine enhances lipophilicity and cross-coupling reactivity .
tert-Butyl N-[2-amino-2-(4-chlorophenyl)ethyl]carbamate 4-Chlorophenyl C₁₃H₁₇ClN₂O₂ 270.76 Discontinued due to synthesis challenges; high purity (97%) .
tert-Butyl N-[2-amino-2-(3-chlorophenyl)ethyl]carbamate 3-Chlorophenyl C₁₃H₁₇ClN₂O₂ 292.81 Building block for metal complexes; used in catalysis .
tert-Butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate 4-Methoxyphenyl C₁₄H₂₀N₂O₃ 264.32 Enhanced solubility due to methoxy group; used in drug discovery .
tert-Butyl N-[2-amino-2-(3-chloro-5-fluorophenyl)ethyl]carbamate 3-Chloro-5-fluorophenyl C₁₃H₁₈ClFN₂O₂ 288.75 Dual halogen substitution improves metabolic stability; agrochemical research .

Key Observations from Comparative Studies

Substituent Effects on Reactivity :

  • The 3-bromophenyl derivative exhibits higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chloro or methoxy analogs due to bromine’s superior leaving-group ability .
  • 4-Methoxyphenyl analogs demonstrate increased aqueous solubility, making them preferable in early-stage drug formulation .

Synthetic Yields and Efficiency: Synthesis of the 3-bromophenyl derivative (via cyclopropane-fused intermediates) achieves moderate yields (44–55%) under metal-templated conditions . tert-Butyl N-[2-amino-2-(4-chlorophenyl)ethyl]carbamate was discontinued due to low yields and purification difficulties, highlighting the impact of substituent position on process scalability .

Biological and Material Applications: The 3-chlorophenyl variant is utilized in unsymmetrical metal complexes for catalytic applications, leveraging its electron-withdrawing properties . 3-Bromophenyl derivatives are pivotal in synthesizing cannabinoid receptor ligands, where bromine’s steric bulk optimizes receptor binding .

Stability and Handling :

  • Halogenated derivatives (Br, Cl, F) generally require inert storage conditions due to sensitivity to light and moisture, whereas methoxy-substituted analogs are more stable .

Biological Activity

Tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₁₃H₁₉BrN₂O₂
  • Molecular Weight : 315.20 g/mol
  • Structural Features : The compound features a tert-butyl group, an amino group, and a bromophenyl moiety, contributing to its unique reactivity and potential therapeutic applications.

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Protection of Amino Group : The amino group is protected using tert-butoxy carbonic anhydride.
  • Reduction and Coupling Reactions : Subsequent reactions may include reduction processes and Suzuki coupling to yield the final carbamate derivative.
  • Characterization : The synthesized compounds are characterized using IR, NMR, and HRMS techniques to confirm their structures .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent antiproliferative effects against various cancer cell lines. One study demonstrated that certain derivatives had IC50 values significantly lower than standard treatments, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. It has shown activity against several bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential use in treating bacterial infections .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
  • Caspase Activation : Studies indicate that the compound can activate caspase pathways, further promoting apoptotic processes in treated cells .

Case Studies

  • Anticancer Efficacy : In a study involving human leukemia cell lines (HL-60 and U937), the compound was found to induce significant apoptosis, as evidenced by increased nuclear condensation and caspase-3 activation compared to untreated controls .
  • Antimicrobial Testing : A comparative study assessed the antibacterial activity of the compound against common pathogens such as E. coli and S. aureus. The results indicated that it possessed a broad spectrum of activity, making it a candidate for further development as an antibiotic .

Data Summary

Activity Type IC50/Effectiveness Notes
AnticancerIC50 < 1 µMSignificant apoptosis induction
AntimicrobialMIC 40-50 µg/mLComparable to ceftriaxone
Tubulin Inhibition37.9% - 70.5%Inhibitory effects on polymerization

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate?

Methodological Answer: The compound is typically synthesized via carbamate-forming reactions. A common approach involves coupling tert-butyl-protected amines with substituted phenylacetic acid derivatives using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous dichloromethane or DMF. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) yields the product. This method ensures minimal racemization and high purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store the compound in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these can hydrolyze the carbamate group. Use desiccants (e.g., silica gel) in storage vials. Stability studies indicate decomposition >5% after 6 months at room temperature, necessitating cold storage .

Q. What analytical techniques are recommended for confirming purity and structural integrity?

Methodological Answer: Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm for purity assessment (>98%). Structural confirmation requires 1H/13C NMR (DMSO-d6 or CDCl3) to verify tert-butyl (δ 1.3–1.4 ppm), aromatic protons (δ 7.2–7.8 ppm), and carbamate carbonyl (δ 155–160 ppm in 13C). High-resolution mass spectrometry (HRMS) (ESI+ mode) validates the molecular ion peak .

Advanced Research Questions

Q. How do reaction conditions influence diastereoselectivity in the synthesis of chiral derivatives?

Methodological Answer: Diastereoselectivity is controlled by steric and electronic effects during carbamate formation. For example, using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cu(I)-bisphosphine complexes) can yield enantiomeric excess >90%. Solvent polarity (e.g., THF vs. toluene) and temperature (-20°C vs. RT) also impact transition-state stabilization. Monitor outcomes via chiral HPLC (Chiralpak IA column) .

Q. What structural insights can be gained from X-ray diffraction (XRD) analysis?

Methodological Answer: XRD reveals hydrogen bonding between the carbamate NH and electron-rich aromatic systems (e.g., 3-bromophenyl), stabilizing the crystal lattice. For this compound, intermolecular N–H···O=C interactions (distance ~2.8 Å) and Br···π contacts contribute to its 3D packing. Such data inform solubility predictions and polymorph screening .

Q. How can researchers evaluate in vitro toxicity for biomedical applications?

Methodological Answer: Conduct MTT assays in HEK293 or HepG2 cell lines to assess cytotoxicity (IC50 values). For genotoxicity, use Ames tests (S. typhimurium strains TA98/TA100) to detect mutagenic potential. Metabolic stability is evaluated via microsomal incubation (human liver microsomes, NADPH cofactor) followed by LC-MS/MS to quantify degradation products .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving the 3-bromophenyl group?

Methodological Answer: Use Pd-catalyzed Suzuki-Miyaura couplings with arylboronic acids. Ligand selection (e.g., SPhos for electron-rich substrates) and base (K2CO3 vs. Cs2CO3) modulate reactivity. For meta-substituted products, steric directing groups (e.g., tert-butyl carbamate) enhance selectivity. Monitor reactions via TLC (Rf shift) and isolate products using flash chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.